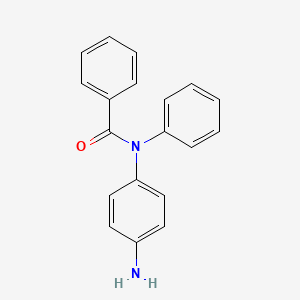

N-(4-aminophenyl)-N-phenylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry and Medicinal Chemistry

Benzamide, a simple amide derivative of benzoic acid, and its analogues represent a versatile class of compounds with a wide array of pharmacological activities. walshmedicalmedia.comwikipedia.org These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.com The core structure of benzamide, featuring an aromatic ring linked to an amide group, provides a robust framework for chemical modification, allowing researchers to fine-tune its biological properties. teras.ng

N-(4-aminophenyl)-N-phenylbenzamide is a diarylamide, a specific subclass of benzamides characterized by the presence of two phenyl groups attached to the amide nitrogen. This structural feature significantly influences the molecule's three-dimensional shape and electronic properties, which in turn dictate its interactions with biological targets. The synthesis of such N-substituted benzamides can be achieved through various methods, including the reaction of acyl chlorides with appropriate anilines. researchgate.net

The field of medicinal chemistry heavily relies on the iterative process of designing, synthesizing, and testing new compounds to develop effective drugs. walshmedicalmedia.com Benzamide derivatives have proven to be a fruitful area of investigation, with numerous compounds progressing into clinical use. wikipedia.org The study of this compound and its analogues contributes to this ongoing effort by expanding the chemical space available for drug discovery and providing insights into structure-activity relationships (SAR).

Significance and Emerging Research Trajectories for N-Phenylbenzamide Analogues

The significance of N-phenylbenzamide analogues extends across various therapeutic areas, with researchers actively exploring their potential as novel therapeutic agents. These investigations are paving the way for new treatment strategies for a range of diseases.

One prominent research trajectory involves the development of N-phenylbenzamide derivatives as anticancer agents . Studies have shown that certain imidazole-based N-phenylbenzamide derivatives exhibit significant cytotoxic activity against various cancer cell lines. nih.govelsevierpure.com For instance, derivatives with fluorine substitutions have demonstrated potent anticancer effects. nih.gov Computational studies, including molecular docking and dynamic simulations, are being employed to understand the molecular interactions between these compounds and their protein targets, such as ABL1 kinase, providing a rationale for their anticancer activity. nih.gov

Another critical area of research is the exploration of N-phenylbenzamide analogues as inhibitors of the mitochondrial permeability transition pore (PTP) . nih.gov Persistent opening of the PTP is implicated in cell death pathways associated with various pathologies. nih.gov Structure-activity relationship (SAR) optimization studies have identified potent N-phenylbenzamide inhibitors that can protect mitochondria from calcium-induced swelling, highlighting their potential as therapeutic agents for conditions characterized by mitochondrial dysfunction. nih.gov

Furthermore, N-phenylbenzamide derivatives are being investigated for their antiviral properties . A novel class of these compounds has shown inhibitory activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. nih.gov Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has been identified as a promising lead compound with low micromolar inhibitory concentrations and favorable cytotoxicity profiles. nih.gov

The development of N-phenylbenzamide analogues as antiprotozoal agents is also a significant area of focus. These compounds have shown efficacy against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. acs.orgnih.gov Their mechanism of action is believed to involve binding to the minor groove of the parasite's kinetoplast DNA (kDNA), leading to its disruption and subsequent parasite death. acs.orgnih.gov

Finally, research into N-phenylbenzamide analogues continues to expand into other areas, including the development of anticonvulsants and inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase . acs.orgnih.gov These diverse applications underscore the broad therapeutic potential of the N-phenylbenzamide scaffold.

The following table provides a summary of the properties of this compound:

| Property | Value |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| Monoisotopic Mass | 212.094963011 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 69910 nih.gov |

The following table lists some of the N-phenylbenzamide analogues and their reported biological activities:

| Compound | Biological Activity | Reference |

| Imidazole-based N-phenylbenzamide derivatives | Anticancer | nih.govelsevierpure.com |

| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Mitochondrial Permeability Transition Pore (PTP) Inhibitor | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-Enterovirus 71 | nih.gov |

| 2-((4-(4-((4,5-dihydro-1H-imidazol-3-ium-2-yl)amino)benzamido)phenyl)amino)-4,5-dihydro-1H-imidazol-3-ium | Antiprotozoal | acs.orgnih.gov |

| 4-amino-N-(1-phenylethyl)benzamide analogues | Anticonvulsant | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-16-11-13-18(14-12-16)21(17-9-5-2-6-10-17)19(22)15-7-3-1-4-8-15/h1-14H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGLPAQCQELSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73333-83-2 | |

| Record name | N-(4-aminophenyl)-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization of N 4 Aminophenyl N Phenylbenzamide and Its Analogues

Established Synthetic Routes and Reaction Conditions

The fundamental structure of N-(4-aminophenyl)-N-phenylbenzamide is typically assembled through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group.

Amide Bond Formation from Benzoyl Chlorides and Aniline (B41778) Derivatives

A primary and widely utilized method for constructing the core benzamide (B126) structure involves the acylation of an aniline derivative with a benzoyl chloride. In the context of synthesizing this compound, this typically involves the reaction of a substituted benzoyl chloride with a substituted aniline. For instance, 4-nitro-N-(4-nitrophenyl)benzamide intermediates are synthesized by reacting 4-nitrobenzoyl chlorides with 4-nitroanilines. nih.gov This reaction is often carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and may employ a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.nethud.ac.uk Good yields, ranging from 65% to 96%, have been reported for these reactions. nih.gov The choice of solvent can influence the reaction yield; for example, using THF and avoiding an acid/base washing step by directly precipitating the product in water has been shown to improve yields compared to using dichloromethane with a subsequent washing step. dovepress.com

A variety of substituted benzoyl chlorides and anilines can be used to generate a diverse library of N-phenylbenzamide analogues. nih.govnih.gov The reaction conditions are generally mild, often proceeding at room temperature. researchgate.nethud.ac.uk

| Reactants | Reagents & Conditions | Product | Reference |

| Benzoyl chloride derivatives, Aniline derivatives | DCM, rt, 2–24 hrs | N-(4-nitrophenyl)-substituted benzamides | researchgate.net |

| 4-nitrobenzoyl chlorides, 4-nitroanilines | Good yield (65–96%) | 4-nitro-N-(4-nitrophenyl)benzamide intermediates | nih.gov |

| 4-fluorobenzoyl chloride, aniline, triethylamine | Cyrene™ (solvent) | 4-fluoro-N-phenylbenzamide | hud.ac.uk |

| Benzoic acid, aniline | N-chlorophthalimide, triphenylphosphine, toluene, rt | N-phenylbenzamide | nih.gov |

| 4-bromobenzoyl chloride, aniline | Dihydrolevoglucosenone (solvent) | 4-bromo-N-phenylbenzamide | researchgate.net |

Reduction of Nitro Precursors to Amino-Substituted Benzamides (e.g., Palladium-Catalyzed Hydrogenation)

The subsequent and critical step in the synthesis of this compound is the reduction of the nitro group to a primary amine. A highly effective and common method for this transformation is palladium-catalyzed hydrogenation. nih.govresearchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. researchgate.netnih.gov The reaction is generally efficient, often completing within 30 minutes. researchgate.net

Alternative reducing agents can also be employed. For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a suitable reagent for the reduction of nitro groups, particularly in molecules containing chlorine atoms. nih.govresearchgate.net Another method involves the use of iron powder and ammonium (B1175870) chloride in a refluxing ethanol/water mixture. chemicalbook.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. researchgate.net For example, palladium catalysts have shown high specificity for the hydrogenation of nitro groups in the presence of other reducible functionalities. researchgate.net

| Nitro Precursor | Reagents & Conditions | Product | Reference |

| N-(4-nitrophenyl)-substituted benzamides | H₂, Pd/C, EtOH, 30 min | N-(4-aminophenyl)-substituted benzamides | researchgate.net |

| 4-nitro-N-(4-nitrophenyl)benzamide intermediates | Parr hydrogenation, 5% Pd–C or SnCl₂·2H₂O/HClcat in EtOH at 50 °C | Dianiline derivatives | nih.gov |

| 3-methyl-N-(4-nitrophenyl)benzamide | Iron powder, ammonium chloride, EtOH/water, reflux, 2 hours | 3-methyl-N-(4-aminophenyl)benzamide | chemicalbook.com |

| Nitrobenzene | Pd/C catalyst, H₂ | Aniline | researchgate.netiaea.orgresearchgate.net |

| Nitrophenols, Nitrotoluenes | Pd/graphene nanocomposite, NaBH₄ or H₂ | Aminophenols, Aminotoluenes | rsc.org |

Advanced Derivatization Methodologies

The primary amino group of N-(4-aminophenyl)benzamide derivatives serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of functionalized molecules.

Formation of Schiff Bases from N-(4-aminophenyl)benzamide Derivatives

The reaction of the primary amino group of N-(4-aminophenyl)benzamide analogues with various aldehydes or ketones leads to the formation of Schiff bases, which contain an imine (-C=N-) functional group. nih.govjetir.orgnih.gov This condensation reaction is a straightforward method to introduce diverse structural motifs onto the benzamide scaffold. science.gov For example, Schiff bases have been synthesized by reacting p-aminoacetanilide with 2-benzofurancarboxaldehyde. nih.gov The resulting imine linkage is a key structural feature in many biologically active compounds. nih.govnih.gov

Synthesis of N-Substituted Guanidines and Bisguanidines

The amino group of N-(4-aminophenyl)benzamide can be converted to a guanidine (B92328) or bisguanidine moiety. Guanidines can be synthesized through the reaction of amines with a guanylating agent. organic-chemistry.org Various reagents and methods exist for this transformation, including the use of cyanamide (B42294) in the presence of a scandium(III) triflate catalyst or using reagents like N,N′-bis(Cbz)-S-methylisothiourea. organic-chemistry.org These methods allow for the preparation of N-substituted guanidines from primary and secondary amines.

Integration of Heterocyclic Moieties (e.g., Oxadiazole, Imidazoline, Acridine)

The this compound framework can be further elaborated by incorporating various heterocyclic rings, which often leads to compounds with interesting biological properties.

Oxadiazole: 1,3,4-Oxadiazole rings can be synthesized from various starting materials, including the reaction of acid hydrazides with isoselenocyanato esters. nih.gov Another approach involves the cyclization of intermediates derived from aniline precursors. nih.gov

Imidazoline: Bis(2-aminoimidazolines) have been synthesized from diamine precursors. nih.gov For instance, the reaction of diamines with S-(2-naphthylmethyl)-2-pyridylthioimidate hydrobromide can yield bis(pyridine-2-carboxamidines). nih.gov The synthesis of imidazole-based N-phenylbenzamide derivatives has also been achieved through a one-pot, three-component reaction of phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in the presence of hydrochloric acid. nih.gov

Acridine (B1665455): Acridine derivatives can be synthesized through several methods, including the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. nih.gov Another classical approach is the Ullmann synthesis. nih.gov More contemporary methods include microwave-assisted synthesis and metal-free catalysis. sioc-journal.cn The incorporation of acridine moieties can significantly influence the properties of the final compound. nih.govsioc-journal.cn

Incorporation of Sulfonamide Linkers and Acetamido Pharmacophores

The introduction of sulfonamide and acetamido moieties into the N-phenylbenzamide scaffold represents a key strategy in medicinal chemistry to modulate the compound's physicochemical properties.

The synthesis of this compound analogues containing a sulfonamide linker has been explored to create compounds with diverse structural features. A notable approach involves the reaction of 4-aminobenzene-1-sulfonamide with various benzoic acid derivatives. researchgate.net This synthesis is typically carried out using peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net The progress of these reactions can be monitored using thin-layer chromatography, and the final products are characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C-NMR. researchgate.net

An example of a commercially available sulfonamide derivative is N-(4-aminophenyl)-4-methylbenzenesulfonamide. chemdad.com This compound has a melting point of 183-185 °C and is reported to crystallize in an orthorhombic system. chemdad.com It serves as a building block for more complex molecules. chemdad.com

The acetamido group is another important pharmacophore. Its incorporation can be achieved through the reduction of a nitro group on an acetanilide (B955) precursor. For instance, the synthesis of N-(4-aminophenyl) acetamide (B32628) can be accomplished by the reduction of N-(4-nitrophenyl) acetamide using metals like iron or zinc as catalysts in the presence of an acid. researchgate.net This transformation is a fundamental reaction in the synthesis of aromatic amines and highlights a common method for introducing the amino group necessary for forming the final benzamide structure. researchgate.net

Below is a table summarizing a series of synthesized N-(4-sulfamoylphenyl) benzamide derivatives.

| Compound Code | Substituent on Benzoyl Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1a | H | C₁₃H₁₂N₂O₃S | 276.31 | 190-192 |

| 1b | 4-OCH₃ | C₁₄H₁₄N₂O₄S | 306.34 | 200-202 |

| 1c | 4-CH₃ | C₁₄H₁₄N₂O₃S | 290.34 | 210-212 |

| 1d | 4-Cl | C₁₃H₁₁ClN₂O₃S | 310.76 | 220-222 |

| 1e | 4-NO₂ | C₁₃H₁₁N₃O₅S | 321.31 | 230-232 |

| 1f | 2-OH | C₁₃H₁₂N₂O₄S | 292.31 | 198-200 |

| 1g | 2-Cl | C₁₃H₁₁ClN₂O₃S | 310.76 | 205-207 |

| 1h | 2-NO₂ | C₁₃H₁₁N₃O₅S | 321.31 | 215-217 |

This table is generated based on data from the synthesis of N-(4-sulfamoylphenyl) benzamide derivatives. researchgate.net

Chemo- and Regioselective Transformations in N-Phenylbenzamide Synthesis

Achieving chemo- and regioselectivity is paramount in the multi-step synthesis of complex N-phenylbenzamide derivatives to ensure high yields and purity of the target molecule.

Chemoselectivity often involves the selective reaction of one functional group in the presence of others. A prime example is the reduction of nitro groups to amines. In the synthesis of dianiline precursors for N-phenylbenzamides, dinitro compounds are commonly used. nih.gov The selective reduction of the two nitro groups to form the corresponding diamine, without affecting other potentially reducible groups like amides or aromatic rings, is a critical chemoselective step. This is often achieved using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or with reagents like tin(II) chloride. nih.govresearchgate.net

Regioselectivity , the control of the position of chemical bond formation, is crucial when dealing with substituted aromatic rings. For instance, electrophilic aromatic nitration is a key reaction for introducing nitro groups, which are precursors to the amino groups in this compound. nih.gov The position of nitration on the aromatic ring is directed by the existing substituents. Traditional methods often use harsh mixed acids, but newer, more environmentally benign methods aim to improve regioselectivity in aqueous solutions. nih.gov

Furthermore, modern synthetic methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offer a high degree of control for forming the C-N bond in the N-phenylbenzamide core. researchgate.net The choice of ligand and base in these reactions can be optimized to control which aryl halide reacts, thereby ensuring the desired regiochemical outcome, especially in the synthesis of complex, polycyclic analogues. researchgate.net The synthesis of benzo[b]selenophenes from 4-(3-nitroaryl)-1,2,3-selenadiazoles demonstrates how reaction conditions (e.g., presence or absence of an oxidant) can dictate the regiochemistry of an intramolecular cyclization, providing different products from the same starting material. nih.gov This principle of condition-dependent selectivity is a powerful tool in directing synthetic pathways.

Advanced Spectroscopic and Structural Elucidation of N 4 Aminophenyl N Phenylbenzamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(4-aminophenyl)-N-phenylbenzamide and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-phenylbenzamide, a parent structure, shows characteristic signals for the aromatic protons. In deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the aromatic protons appear as a multiplet in the range of 7.10-7.95 ppm, and the NH proton gives a singlet at 10.23 ppm. rsc.org For substituted analogues, the chemical shifts and splitting patterns of these protons are influenced by the nature and position of the substituents on the phenyl rings. For instance, in N-(4-methylphenyl)benzamide, the methyl protons introduce a new signal, and the aromatic proton signals are shifted accordingly. researchgate.net

A representative table of expected ¹³C NMR chemical shifts for N-(4-aminophenyl)maleimide, a related compound with a similar aminophenyl moiety, is provided below to illustrate the typical chemical shift regions. chemicalbook.com

| Functional Group | Chemical Shift (ppm) |

| C=O (Amide) | ~165-170 |

| Aromatic C-N | ~140-150 |

| Aromatic C-H | ~115-135 |

| Aromatic C (quaternary) | ~125-140 |

This table provides expected chemical shift ranges and may vary based on the specific analogue and solvent used.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the characteristic functional groups present in this compound and its analogues. The infrared spectrum reveals the vibrational frequencies of different bonds within the molecule, providing a molecular fingerprint.

The key functional groups in this compound that can be identified using FTIR are the N-H bonds of the primary amine, the C=O bond of the amide, and the C-N bonds, as well as the aromatic C-H and C=C bonds.

N-H Stretching: The primary amine (-NH₂) group typically shows two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. One band corresponds to the asymmetric stretching and the other to the symmetric stretching. For example, in 4-N,N-dimethylaminobenzylidene-4`-aminoacetophenone, the asymmetrical and symmetrical stretching of the amino group are observed at 3413 and 3334 cm⁻¹, respectively.

C=O Stretching: The amide carbonyl (C=O) group exhibits a strong absorption band, typically in the range of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of substituents.

N-H Bending: The N-H bending vibration of the amide group (amide II band) is usually found around 1510-1570 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the amide and the aromatic amine appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The FTIR spectrum of 4-Amino-N-phenylbenzamide, as a KBr wafer, provides a reference for the expected vibrational bands.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | ~3300 |

| Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |

This table presents typical wavenumber ranges for the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₉H₁₆N₂O, which corresponds to a monoisotopic mass of approximately 288.13 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 288. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond (C-N) and the bond between the carbonyl group and the phenyl ring.

For this compound, key fragments would be expected to arise from:

Cleavage of the N-phenyl bond.

Cleavage of the benzoyl group.

Loss of CO to form a stable iminium ion.

The mass spectrum of the related compound, Benzamide (B126), N-(4-aminophenyl)-, shows characteristic peaks that can help predict the fragmentation of the target molecule. Similarly, the mass spectrum of N-phenylbenzamide provides insight into the fragmentation of the benzanilide (B160483) core.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can be useful in ion mobility-mass spectrometry studies.

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 289.13353 | Protonated molecule |

| [M+Na]⁺ | 311.11547 | Sodiated molecule |

| [M]⁺ | 288.12570 | Molecular ion |

This table shows the predicted mass-to-charge ratios for common adducts of this compound.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about the molecular conformation and crystal packing of this compound and its analogues.

The molecular structure of benzamides allows for considerable conformational flexibility, primarily due to rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the amide group. X-ray crystallographic studies of various N-phenylbenzamides have revealed that the most active anticonvulsant compounds adopt a specific conformation. rsc.org This preferred conformation often involves the phenyl rings being oriented at a significant angle to the central amide plane, typically between 90 and 120 degrees. rsc.org The conformation of inactive compounds, in contrast, tends to obstruct key intermolecular interactions. rsc.org Disorder is a common feature in benzamide crystals, but can be suppressed by substitutions, such as with fluorine, without altering the fundamental packing motif.

Intermolecular hydrogen bonding plays a crucial role in the supramolecular assembly of benzamide crystals. The amide group, with its N-H donor and C=O acceptor sites, is a key participant in forming hydrogen bond networks. In many benzamide crystal structures, a common motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. [14, 7] These dimers can then be further linked into chains, sheets, or more complex three-dimensional architectures. [30, 7]

Ultraviolet-Visible (UV-Vis) and Fluorescence Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence emission spectroscopy are valuable techniques for probing the electronic transitions within this compound and its analogues.

UV-Vis Spectroscopy: The UV-Vis spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit strong absorption bands in the UV region due to π-π* transitions within the phenyl rings and n-π* transitions associated with the carbonyl and amino groups. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. For instance, the UV-Vis spectrum of 4-Amino-N-phenylbenzamide shows absorption maxima that are characteristic of its electronic structure. In related systems, such as meta-terphenyl derivatives, the absorption maxima can be tuned by modifying the donor and acceptor groups within the molecule.

Fluorescence Emission Spectroscopy: Following absorption of light, some molecules can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum provides information about the electronic structure of the excited state. The presence of the aniline (B41778) and benzamide chromophores in this compound suggests that it may exhibit fluorescence. The efficiency and wavelength of fluorescence can be highly sensitive to the molecular conformation and the local environment. Studies on related fluorescent benzamide-containing amphiphiles have shown that their emission properties can be used to monitor their self-assembly into larger structures. spectrabase.com Similarly, the fluorescence of other chromene-carboxamide derivatives is influenced by the electronic nature of their substituents.

Computational and Theoretical Investigations of N 4 Aminophenyl N Phenylbenzamide Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (T), are instrumental in elucidating the fundamental properties of N-(4-aminophenyl)-N-phenylbenzamide systems. These methods offer a detailed view of the molecule's electronic landscape.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Reactivity Descriptors

The electronic structure of this compound is characterized by its arrangement of electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. youtube.comimperial.ac.uk The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

For instance, in a related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO gap is 5.406 eV, indicating high stability. nih.gov The distribution of these orbitals across the molecule highlights reactive sites. In many benzamide (B126) derivatives, the HOMO is often localized over the entire molecule, while the LUMO may be concentrated on specific rings, indicating regions susceptible to nucleophilic attack. malayajournal.orgnih.gov

Reactivity descriptors, derived from FMO analysis, quantify a molecule's chemical behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. They provide a quantitative basis for understanding the molecule's interaction with other chemical species.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Significance |

| Ionization Potential (I) | The energy required to remove an electron from the HOMO. |

| Electron Affinity (A) | The energy released when an electron is added to the LUMO. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating higher reactivity. |

These parameters are calculated using the energies of the HOMO and LUMO and are essential for predicting how this compound will behave in a chemical reaction.

Prediction of Spectroscopic Parameters (e.g., UV Absorption, Fluorescence Emission)

Theoretical calculations can predict the spectroscopic properties of this compound, such as its UV-Vis absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The predicted spectra can be compared with experimental data to validate the computational model. These calculations help in understanding the electronic transitions responsible for the observed absorption and emission bands. For example, studies on similar aromatic compounds have shown that absorbance transitions are often global π*←π transitions. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. These methods treat molecules as a collection of atoms held together by bonds with associated force fields.

Molecular mechanics calculations can determine the most stable conformations (lowest energy states) of the molecule. nih.gov For a series of N-phenylbenzamides, these calculations, in conjunction with X-ray diffraction, have shown that the most active compounds adopt a similar, consistent conformation. nih.gov This preferred conformation often places the phenyl rings at a specific angle relative to the central amide plane, which is crucial for biological activity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes and changes shape in different environments, such as in solution or when interacting with a biological target. This information is vital for understanding how the molecule can adapt its conformation to bind to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR models can be developed to predict their potency as, for example, enzyme inhibitors.

These models are built using a set of molecules with known biological activities and a range of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). Statistical methods, such as multilinear regression (MLR), are then used to create an equation that relates the descriptors to the activity. researchgate.net Successful QSAR models can have high correlation coefficients (R²) and predictive power (Q²), indicating a strong relationship between the chosen descriptors and the biological outcome. researchgate.net Such models are invaluable for designing new, more potent derivatives of this compound by predicting their activity before they are synthesized. researchgate.net

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, such as an enzyme or a DNA molecule. scispace.com

Elucidation of Ligand-Receptor Interactions with Target Proteins (e.g., Enzymes, DNA)

Docking simulations can provide detailed insights into the specific interactions between this compound and its biological target. scispace.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, derivatives of N-phenylbenzamide have been shown to bind to the minor groove of AT-rich DNA, an interaction that is crucial for their antiprotozoal activity. nih.gov

In the context of enzyme inhibition, docking studies can identify the key amino acid residues in the active site that interact with the ligand. rsc.org For instance, in studies of benzamide derivatives as α-amylase and α-glucosidase inhibitors, docking revealed important interactions with active site residues, and the calculated binding energies correlated with the experimentally determined inhibitory activities. rsc.org Similarly, docking studies of benzamide derivatives with cyclooxygenase enzymes (COX-1 and COX-2) have been used to predict binding affinities and selectivity. nih.gov

Table 2: Examples of Target Proteins and Key Interactions for Benzamide Derivatives

| Target Protein | Key Interacting Residues/Moieties | Type of Interaction | Reference |

| DNA Methyltransferase (DNMT) | Quinoline and aminopyrimidine moieties | Interaction with substrates and protein | nih.gov |

| Tyrosine Hydroxylase | His361-His336 dyad | Binding within a deep narrow groove | scispace.com |

| α-Amylase | Not specified | Hydrogen bonding | nih.gov |

| α-Glucosidase | Not specified | Hydrogen bonding | nih.gov |

| Butyrylcholinesterase | Not specified | Arene-arene interactions | hilarispublisher.com |

The binding energy, calculated from the docking simulation, provides an estimate of the affinity of the ligand for the receptor. Lower binding energies typically indicate a more stable and favorable interaction. These predictions are instrumental in the rational design of new drug candidates based on the this compound scaffold.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking studies on N-(4-aminophenyl)-substituted benzamide derivatives have been instrumental in identifying key amino acid residues and characterizing the binding sites of their biological targets. For instance, in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, a critical target in cancer therapy, computational analyses have revealed crucial interactions within the ATP-binding pocket.

Research on a series of N-(4-aminophenyl)-substituted benzamides designed as potential VEGFR-2 inhibitors has demonstrated that these compounds can effectively fit into the kinase hinge region. researchgate.net Molecular docking simulations have indicated that the most potent derivatives exhibit a strong affinity for the binding site, forming key interactions with specific amino acid residues. Notably, these interactions often involve hydrogen bonds and hydrophobic contacts, which are essential for stabilizing the ligand-receptor complex.

A study on such derivatives identified three crucial amino acid residues within the VEGFR-2 binding site: Cysteine 919 (Cys919) , Aspartate 1046 (Asp1046) , and Glutamate 885 (Glu885) . researchgate.net The interactions with these residues are considered critical for the inhibitory activity of the compounds. The N-methylacetamide fragment of a known inhibitor, Sorafenib, is directed towards the kinase hinge region, which provides a spacious area capable of accommodating various side chains. researchgate.net

The following table summarizes the key interacting residues identified in molecular docking studies of N-(4-aminophenyl)-substituted benzamide derivatives targeting VEGFR-2.

| Interacting Residue | Amino Acid | Interaction Type | Reference |

| Cys919 | Cysteine | Hydrogen Bond/Hydrophobic | researchgate.net |

| Asp1046 | Aspartate | Hydrogen Bond | researchgate.net |

| Glu885 | Glutamate | Hydrogen Bond | researchgate.net |

These findings underscore the importance of specific amino acid residues in the binding of N-phenylbenzamide scaffolds and provide a detailed picture of the binding site characteristics, which is invaluable for the structure-based design of more potent and selective inhibitors.

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. While a pharmacophore model specifically for this compound has not been detailed, studies on related aminophenyl benzamide derivatives have successfully employed this approach for de novo drug design.

For example, a study focused on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors led to the development of a five-point pharmacophore model. This model consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all arranged with discrete geometries. This pharmacophoric hypothesis was then used to construct a 3D-QSAR (Quantitative Structure-Activity Relationship) model, which demonstrated a strong correlation between the structural features and the HDAC inhibitory activity.

The insights gained from such pharmacophore models are crucial for de novo drug design. They serve as a blueprint for designing novel molecules with potentially improved potency and selectivity. By understanding the key pharmacophoric features, medicinal chemists can rationally design new compounds that fit the desired steric and electronic requirements of the target's binding site. The general process involves using the pharmacophore model as a query to screen virtual libraries of compounds or to guide the assembly of new molecular scaffolds.

The following table outlines the key pharmacophoric features identified in a study of aminophenyl benzamide derivatives.

| Pharmacophoric Feature | Number of Features |

| Aromatic Ring | 2 |

| Hydrogen Bond Donor | 2 |

| Hydrogen Bond Acceptor | 1 |

This approach, combining pharmacophore modeling with 3D-QSAR, provides a robust framework for the rational design of new drug candidates based on the N-phenylbenzamide scaffold.

Structure Activity Relationship Sar Studies of N 4 Aminophenyl N Phenylbenzamide Derivatives

Impact of Substituents on Biological Efficacy and Selectivity

The nature and position of substituents on the aromatic rings of the N-(4-aminophenyl)-N-phenylbenzamide scaffold are critical determinants of biological efficacy and selectivity. Researchers have extensively modified this scaffold to probe the effects of various functional groups.

The electronic properties of substituents significantly modulate the biological activity of N-phenylbenzamide derivatives. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence target binding, cell permeability, and metabolic stability.

In the context of anticancer activity, a study on imidazole-based N-phenylbenzamide derivatives revealed no simple correlation, but specific trends emerged. nih.gov Methoxy-substituted derivatives (EDGs) were found to be more active than their methyl-substituted counterparts. nih.gov Conversely, for EWGs, a para-substituted fluorine atom resulted in the highest cytotoxic activity against tested cancer cell lines. nih.gov However, increasing the electronegativity with chloro and bromo groups led to decreased activity, and the strong electron-withdrawing nitro group, regardless of its position, caused a complete loss of anticancer activity. nih.gov

For anticonvulsant applications, isatin-based derivatives showed that the presence of an EWG like fluorine at the ortho or para position of the phenyl ring was beneficial for anti-seizure activity. nih.gov Methoxylated derivatives also displayed significant anticonvulsant effects in the maximal electroshock seizure (MES) model. nih.gov In contrast, the introduction of a polar nitro group has been observed to diminish antibacterial effects, likely due to reduced lipophilicity. mdpi.com

Table 1: Effect of Electronic Groups on Anticancer Activity of Imidazole-Based N-phenylbenzamide Derivatives

| Substituent Group | Electronic Nature | Position | Observed Activity |

|---|---|---|---|

| Methoxy (B1213986) (-OCH₃) | Electron-Donating | Ortho, Para | Improved activity nih.gov |

| Methyl (-CH₃) | Electron-Donating | Ortho, Para | Active, but less than methoxy nih.gov |

| Fluoro (-F) | Electron-Withdrawing | Para | Highest activity in the series nih.gov |

| Chloro (-Cl) | Electron-Withdrawing | Para | Decreased activity vs. Fluoro nih.gov |

| Bromo (-Br) | Electron-Withdrawing | Para | Decreased activity vs. Fluoro nih.gov |

| Nitro (-NO₂) | Electron-Withdrawing | Meta | Complete loss of activity nih.gov |

Substitutions involving alkyl, alkoxy, and hydroxyl groups have been widely explored to fine-tune the pharmacological profile of this compound derivatives.

In the pursuit of anticonvulsant agents, a series of 4-aminobenzanilides derived from ring-alkylated anilines were evaluated. nih.gov The 4-aminobenzanilide derived from 2,6-dimethylaniline (B139824) was identified as the most potent compound against maximal electroshock seizures (MES), suggesting that strategic placement of small alkyl groups can significantly enhance activity. nih.gov The introduction of a second aromatic ring, as in N-(alpha-methylbenzyl)-benzamide, also produced more potent anticonvulsant compounds. nih.gov

Alkoxy groups, particularly methoxy groups, have also proven beneficial. In isatin-based anticonvulsants, all methoxylated derivatives demonstrated significant anti-seizure activity. nih.gov Similarly, for antiviral applications against Enterovirus 71, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed potent activity, highlighting the favorable contribution of a methoxy group. nih.gov

Hydroxyl substitutions are another key area of investigation. A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and found to possess a broad spectrum of antimicrobial activity. nih.gov The presence of the hydroxyl group is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with target enzymes or receptors. mdpi.com

Table 2: Anticonvulsant Activity of Substituted 4-Aminobenzamides and Phenylacetamides

| Compound Type | Key Substituent | Biological Test | Potency (ED₅₀ in mg/kg) |

|---|---|---|---|

| 4-Aminobenzanilide | 2,6-Dimethylaniline | MES (mice) | 2.60 nih.gov |

| 4-Aminobenzamide | N-amyl | MES (mice) | 42.98 nih.gov |

| 4-Aminobenzamide | N-(alpha-methylbenzyl) | MES (mice) | 18.02 nih.gov |

| 4-Aminophenylacetamide | 2,6-Dimethylaniline | MES (mice) | 50.50 nih.gov |

| 4-Aminophenylacetamide | 2,6-Dimethylaniline | Pentylenetetrazol (mice) | 93.20 nih.gov |

Halogenation is a common and effective strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.

In the development of anticonvulsants, fluorine substitution at the ortho and para positions of the phenyl ring on isatin-based derivatives resulted in acceptable anti-seizure activity in both MES and pentylenetetrazole (PTZ) models. nih.gov The electron-withdrawing nature and small steric size of fluorine are key features contributing to this effect. nih.gov Chlorine substitution at the ortho position also had a beneficial impact on anti-seizure activity. nih.gov

For antiviral activity, a bromine atom at the para position of the N-phenyl ring, combined with a methoxy group on the benzamide (B126) ring, yielded a promising lead compound against Enterovirus 71. nih.gov In the context of antiparasitic agents, a 3-chloro derivative of a bis-(2-aminoimidazolinium) phenylbenzamide system was developed as a potential drug for Human African Trypanosomiasis (HAT). nih.gov

The introduction of additional aromatic or heterocyclic rings is another important modification. Studies on anticonvulsants showed that having an additional aromatic ring as part of the substituent on the amide nitrogen led to more active and selective compounds. nih.gov

Conformational Determinants of Anticonvulsant Activity and Other Biological Effects

The three-dimensional shape, or conformation, of this compound derivatives is a crucial factor governing their biological activity. The amide bond connecting the two phenyl rings introduces a degree of rotational restriction, influencing the relative orientation of the aromatic systems, which is often critical for fitting into a receptor's binding site.

Studies comparing benzamides with phenylacetamides, which have a flexible methylene (B1212753) (-CH₂) group inserted between the aromatic ring and the amide carbonyl, highlight the importance of conformation. This insertion in phenylacetamides disrupts the formal conjugation and increases the number of conformational degrees of freedom. nih.gov While some phenylacetamides show potent anticonvulsant activity, the more conformationally rigid 4-aminobenzanilides have demonstrated even higher potency in some cases, with the most active compound having an ED₅₀ of 2.60 mg/kg against MES, compared to 50.50 mg/kg for the most potent phenylacetamide. nih.govnih.gov This suggests that a more defined, rigid conformation can be beneficial for optimal interaction with the anticonvulsant target.

The relative orientation of the phenyl rings and the planarity of the molecule can be finely tuned by substituents, especially those at the ortho positions, which can induce a twist in the molecular backbone. This conformational control is a key element in designing selective and potent inhibitors.

Relationship between Molecular Features and DNA Binding Affinity (e.g., AT-rich DNA minor groove binding)

A significant mechanism of action for certain this compound derivatives is their ability to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.govacs.org These compounds are often dicationic and possess a crescent shape that is complementary to the curvature of the DNA minor groove. nih.gov

The binding is stabilized by a combination of forces. The aromatic rings of the ligand displace structured water molecules from the minor groove, a process driven by entropy. nih.gov Furthermore, specific hydrogen bonds form between the ligand and the DNA. For instance, the NH groups of the amide linker and associated cationic groups (like 2-aminoimidazolines) are crucial for forming hydrogen bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) bases on the floor of the minor groove. nih.gov This interaction can disrupt the binding of essential DNA-binding proteins, leading to cellular dysfunction and death, a mechanism exploited in antiparasitic drugs targeting the kinetoplast DNA (kDNA) of trypanosomes. acs.org

The affinity and selectivity of this binding are influenced by the ligand's structure. The length and curvature of the molecule must match the target DNA sequence. The nature of the cationic end groups also plays a role; modifying these groups can alter the pKa, which in turn affects the ionization state at physiological pH and correlates with DNA binding affinity and membrane permeability. nih.gov The inclusion of halogens, such as bromine, on the DNA-binding ligand can also be used to probe and confirm the binding mode in structural studies. nih.gov

Optimization of Molecular Scaffolds for Enhanced Biological Profiles

Systematic optimization of the N-phenylbenzamide scaffold has been a successful strategy for developing compounds with enhanced potency, selectivity, and drug-like properties. nih.gov This process involves iterative cycles of design, synthesis, and biological testing to build a comprehensive SAR profile.

One approach is the modification of substituents on the aromatic rings to improve target engagement and physicochemical properties, as seen in the development of potent N-phenylbenzamide-based antagonists for the farnesoid X receptor (FXR). nih.gov Another strategy involves altering the core scaffold itself. For example, in the development of DNA methyltransferase (DNMT) inhibitors based on the SGI-1027 scaffold, which contains a central amide bond, researchers found that the orientation of this bond had little effect on biological activity, while the size and nature of the flanking aromatic or heterocyclic substituents were critical. nih.gov

Mechanistic Research on the Biological Activities of N 4 Aminophenyl N Phenylbenzamide Derivatives

Molecular Target Identification and Validation

Derivatives of N-(4-aminophenyl)-N-phenylbenzamide have been the subject of extensive research to identify and validate their molecular targets, revealing a broad spectrum of biological activities. These compounds have demonstrated the ability to interact with various enzymes and DNA, positioning them as promising candidates for therapeutic development.

Enzyme Inhibition: Histone Deacetylases (HDACs), Cyclooxygenase-1 (COX-1), Dipeptidyl Peptidase-IV (DPP-IV), NS5B Polymerase, Urease

Histone Deacetylases (HDACs): A significant area of investigation has been the inhibition of histone deacetylases (HDACs) by this compound derivatives. nih.govnih.gov These enzymes play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. For instance, N-(2-aminophenyl)-4-[N-(pyridin-3yl-methoxycarbonyl)aminomethyl]benzamide, known as MS-275, and CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-aminophenyl) benzamide], have been identified as HDAC inhibitors. aacrjournals.org CI-994 has been shown to inhibit HDAC-1 and HDAC-2 in a concentration-dependent manner, leading to histone hyperacetylation in cancer cells. aacrjournals.org Further studies led to the development of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which displayed selective inhibition of class I HDACs with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov The exploration of the enzyme's internal cavity has led to the design of potent and selective non-hydroxamic acid HDAC inhibitors. nih.gov

Cyclooxygenase-1 (COX-1): Certain this compound derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response. nih.govmdpi.com For example, N-(4-aminophenyl)-4-trifluoromethylbenzamide (TFAP) was found to be a COX-1 inhibitor. nih.gov Subsequent research focused on developing 4- and 5-amino-2-alkoxy-N-phenylbenzamide scaffolds, leading to compounds like 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide and 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, which exhibited potent COX-1 inhibitory and analgesic activities. nih.gov Some thiadiazole-based derivatives have also shown significant selective inhibition against the COX-1 enzyme. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): While direct inhibition by this compound itself is not extensively documented, related structures have shown activity. A series of nonpeptide, small-molecule DPP-IV inhibitors with an N-phenylphthalimide skeleton have been developed. nih.gov Some of these compounds were found to be more potent than the well-known DPP-IV inhibitor Pro-boroPro (PBP). nih.gov

NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication, has been a target for antiviral drug development. wikipedia.orgnih.govgoogle.com Inhibitors of NS5B are categorized as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs). wikipedia.orgnih.gov While specific this compound derivatives as NS5B inhibitors are not prominently featured in the provided results, the general field of NS5B inhibition is a significant area of research for antiviral therapies. drugbank.com

Urease: Research has demonstrated that derivatives of sulphadiazine, which share some structural similarities with benzamides, can act as urease inhibitors. nih.gov A series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and showed potent urease inhibitory activity, with one derivative being ten times more potent than the standard inhibitor thiourea. nih.gov

DNA-Interacting Agents: Topoisomerase I/II Inhibition, DNA Minor Groove Binding, and Intercalation

Topoisomerase I/II Inhibition: Several this compound derivatives have been designed as inhibitors of topoisomerase I and II, enzymes critical for managing DNA topology during cellular processes. nih.govnih.gov A series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were synthesized and found to inhibit both Topoisomerase I and II, inducing DNA damage and apoptosis in cancer cells. nih.gov One compound, in particular, demonstrated effective inhibition of both enzymes. nih.gov Furthermore, N-(2-aminophenyl)benzamide acridine analogues have been developed as dual inhibitors of Topoisomerase I and isoform-selective HDACs. researchgate.net

DNA Minor Groove Binding: The ability of N-phenylbenzamide derivatives to bind to the minor groove of DNA is another important aspect of their biological activity. nih.gov Derivatives with bis(2-aminoimidazolines) and bisarylimidamides have been shown to bind strongly and selectively to the AT-rich minor groove of DNA. nih.gov The interaction of these molecules with the DNA minor groove is often facilitated by hydrogen bonds and shape complementarity. beilstein-journals.org Computational studies have shown that 4-aminobiphenyl (B23562) modification of DNA can lead to stable minor groove conformations. nih.gov

Intercalation: In addition to minor groove binding, some this compound derivatives can interact with DNA through intercalation, where the planar aromatic rings of the molecule insert between the base pairs of the DNA double helix. nih.govauctoresonline.org For instance, bis(2-aminobenzimidazoles) have been shown to bind to DNA through intercalation. nih.gov Naphthalimide derivatives, which are structurally related, are well-known DNA intercalators. mdpi.com A novel bisphenazine drug, MLN944, which has structural similarities to these compounds, has been shown to bis-intercalate at a specific DNA site. researchgate.net

Cellular and Subcellular Effects

The interaction of this compound derivatives with their molecular targets translates into significant effects at the cellular and subcellular levels, including the modulation of gene expression and the induction of cell cycle arrest.

Modulation of Gene Expression and Histone Acetylation

The inhibition of HDACs by this compound derivatives directly impacts histone acetylation and gene expression. The compound CI-994 has been shown to cause hyperacetylation of histone H3 in HCT-8 colon carcinoma cells in a time- and dose-dependent manner. aacrjournals.org This hyperacetylation was detectable shortly after treatment, indicating that HDAC inhibition is an early cellular event. aacrjournals.org This modulation of histone acetylation can lead to the re-expression of silenced genes. nih.gov

Induction of Cell Cycle Arrest (e.g., G1 Phase)

A key cellular consequence of the activity of these compounds is the induction of cell cycle arrest, often in the G1 phase. nih.gov This prevents cancer cells from progressing to the S phase, thereby inhibiting proliferation. mdpi.com For example, the HDAC inhibitor MS-275 has been shown to cause a G1 cell cycle block. aacrjournals.org Similarly, a triazole precursor was found to arrest the cell cycle at the G1 phase in a breast cancer cell line. nih.gov Other studies have also reported G1/S phase cell cycle arrest induced by various compounds, highlighting this as a common mechanism of action for anti-cancer agents. researchgate.netfrontiersin.org

Interactive Data Tables

| Compound/Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1, HDAC2, HDAC3 | Selective Class I HDAC inhibitor with IC50 values of 95.2, 260.7, and 255.7 nM, respectively. | nih.gov |

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | COX-1 | Potent COX-1 inhibitory and analgesic activities. | nih.gov |

| N-phenylphthalimide analogs | DPP-IV | Some derivatives more potent than the standard inhibitor Pro-boroPro. | nih.gov |

| (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives | Urease | One derivative was 10 times more potent than the standard inhibitor thiourea. | nih.gov |

| Compound/Derivative Class | DNA Interaction | Key Findings | Reference |

|---|---|---|---|

| N-phenylbenzamide-4-methylamine acridine derivatives | Topoisomerase I/II Inhibition | Effectively inhibited both Topo I and II, inducing DNA damage. | nih.gov |

| Bis(2-aminoimidazolines) and bisarylimidamides | DNA Minor Groove Binding | Strong and selective binding to the AT-rich minor groove of DNA. | nih.gov |

| Bis(2-aminobenzimidazoles) | DNA Intercalation | Binds to DNA via intercalation. | nih.gov |

| Compound | Cellular Effect | Key Findings | Reference |

|---|---|---|---|

| CI-994 | Modulation of Histone Acetylation | Caused time- and dose-dependent hyperacetylation of histone H3 in HCT-8 cells. | aacrjournals.org |

| MS-275 | Induction of Cell Cycle Arrest | Caused a G1 cell cycle block. | aacrjournals.org |

| Triazole precursor | Induction of Cell Cycle Arrest | Arrested the cell cycle at the G1 phase in a breast cancer cell line. | nih.gov |

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial mechanism underlying the anticancer activity of this compound derivatives. Research into these compounds has revealed that their pro-apoptotic effects are often linked to the disruption of key cellular signaling pathways that regulate cell proliferation and survival.

One of the primary mechanisms involves the inhibition of specific protein kinases. For instance, certain imidazole-based N-phenylbenzamide derivatives have been identified as potent inhibitors of ABL1 kinase. nih.govresearchgate.net Molecular docking and dynamic simulation studies have shown that active derivatives, such as 4e and 4f, exhibit a high binding affinity for the ABL1 kinase protein, forming stable complexes. nih.gov By binding to and inhibiting this kinase, the compounds can disrupt downstream signaling pathways that are critical for the survival of cancer cells, thereby triggering the apoptotic cascade. The inhibition of such fundamental cellular machinery leads to the programmed death of the malignant cells. nih.govresearchgate.net

Furthermore, network pharmacology analyses suggest that the anticancer effects of related compounds are mediated through the modulation of multiple signaling cascades associated with apoptosis, cell proliferation, and DNA repair. mdpi.com By affecting these interconnected pathways, the compounds can create a cellular environment that is non-conducive to survival, ultimately leading to apoptosis.

Disruption of Kinetoplast DNA (kDNA) Function in Parasites

A key mechanism for the antiprotozoal activity of this compound derivatives is the targeted disruption of kinetoplast DNA (kDNA) in kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.orgresearchgate.net kDNA is a unique network of circular mitochondrial DNA essential for parasite survival. researchgate.netnih.gov

Derivatives such as N-phenylbenzamide bis(2-aminoimidazolines) are known to be potent AT-rich DNA minor groove binders. nih.govacs.org Strong evidence indicates that these compounds bind selectively and with high affinity to the minor groove of the parasite's AT-rich kDNA. nih.govresearchgate.net This binding action has a critical consequence: it displaces essential High Mobility Group (HMG)-box-containing proteins from their kDNA binding sites. nih.govacs.orgresearchgate.net These proteins are vital for the replication and maintenance of the complex kDNA network.

The displacement of these crucial proteins leads to specific and severe damage to the kinetoplast, interfering with the S-phase of the parasite's cell cycle. researchgate.net This disruption of kDNA function is catastrophic for the parasite, ultimately causing its death. nih.govacs.org This targeted action on a unique parasite structure makes it an attractive strategy for antiprotozoal drug development. acs.org

Mechanistic Insights into Antiprotozoal, Antiviral, Antibacterial, Anticancer, Antioxidant, and Analgesic Actions

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with research providing insights into their multifaceted mechanisms of action.

The antiprotozoal action, particularly against kinetoplastid parasites, is primarily driven by the disruption of kDNA, as detailed in section 6.2.4. Compounds like bis(2-aminoimidazolines) and bisarylimidamides bind to the minor groove of kDNA, leading to parasite death. nih.govresearchgate.net While some derivatives bind selectively to the minor groove, others, like bis(2-aminobenzimidazoles), can also act via intercalation. nih.gov

The antiviral activity has been demonstrated against Enterovirus 71 (EV 71). A series of N-phenylbenzamide derivatives have been synthesized and tested, with some compounds showing inhibitory activity at low micromolar concentrations. mdpi.comresearchgate.net For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was effective against multiple EV 71 strains. mdpi.com While the precise molecular target is still under investigation, the activity against this single-stranded RNA virus suggests interference with viral replication or entry processes. mdpi.comresearchgate.net

Antiviral Activity of N-Phenylbenzamide Derivatives against EV 71

| Compound | Strain SZ-98 (IC₅₀ µM) | Strain JS-52-3 (IC₅₀ µM) | Strain H (IC₅₀ µM) | Strain BrCr (IC₅₀ µM) |

|---|---|---|---|---|

| 1e | 5.7 ± 0.8 | 6.5 ± 0.9 | 12 ± 1.2 | 8.3 ± 1.0 |

| 2a | >100 | >100 | 18 ± 1.2 | >100 |

Data sourced from Ji et al., 2013. mdpi.com

The antibacterial mechanism for this class of compounds is less direct. However, general principles suggest that their efficacy could be achieved through conjugation with metallic nanoparticles. For instance, other aromatic compounds, when conjugated with gold or silver nanoparticles, have been shown to exert antibacterial effects by disrupting the bacterial cell membrane, causing leakage of cellular components, and inhibiting DNA and protein synthesis. nih.gov This suggests a potential strategy for developing N-phenylbenzamide-based antibacterial agents.

The anticancer mechanism is rooted in the induction of apoptosis, as discussed in section 6.2.3. Imidazole-based N-phenylbenzamide derivatives function by inhibiting key enzymes like ABL1 kinase, which is crucial for cell signaling and survival in cancer cells. nih.govresearchgate.net This targeted inhibition disrupts cellular processes and leads to programmed cell death.

Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives

| Derivative | A549 (Lung Cancer) IC₅₀ µM | HeLa (Cervical Cancer) IC₅₀ µM | MCF-7 (Breast Cancer) IC₅₀ µM |

|---|---|---|---|

| 4e | 8.9 | 11.1 | 9.2 |

| 4f | 7.5 | 9.3 | 8.9 |

Data sourced from Malik et al., 2022. nih.gov

Antioxidant activity is often attributed to the ability of a molecule to scavenge free radicals. nih.gov The mechanism for this compound derivatives likely involves the aminophenyl group. This group can donate a hydrogen atom to neutralize highly reactive radicals, a process known as the Hydrogen Atom Transfer (HAT) mechanism. nih.gov The presence of phenolic hydroxyl groups or amine groups on a molecule is a key determinant of its antioxidant potential. nih.govresearchgate.net

The analgesic effects of certain N-phenylbenzamide derivatives are achieved through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Specifically, derivatives like N-(4-aminophenyl)-4-trifluoromethylbenzamide (TFAP) and 5-amino-2-ethoxy-N-phenylbenzamide derivatives act as COX-1 inhibitors. nih.gov By blocking the COX-1 enzyme, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation. The compound 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, for example, showed a more potent analgesic effect than indomethacin (B1671933) in a murine writhing test. nih.gov

Anticonvulsant Activity Mechanisms

The anticonvulsant properties of this compound derivatives are understood by comparing their action to established antiepileptic drugs (AEDs). The primary mechanisms of AEDs involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk This is typically achieved through one of three main pathways: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk

For N-phenylbenzamide derivatives, the most probable mechanism is the modulation of voltage-gated sodium channels. epilepsysociety.org.uknih.gov Blockade of these channels is a very common mechanism for AEDs, including phenytoin (B1677684) and carbamazepine. epilepsysociety.org.uk By blocking sodium channels, the drugs reduce the ability of neurons to fire at high frequencies, which is characteristic of seizure activity. This action limits the spread of seizure discharges throughout the brain. epilepsysociety.org.uk

Studies on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives have shown significant anti-seizure activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, which are standard screening tests for potential anticonvulsants. nih.gov The activity in the MES test is particularly indicative of an ability to block seizure spread, a hallmark of sodium channel blockers. nih.govnih.gov

Anticonvulsant Activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide Derivatives in the MES Test

| Compound | Anti-seizure Activity (Dose) |

|---|---|

| 4a | Active at 30 mg/kg |

| 4b | Active at 30 mg/kg |

| 4h | Active at 30 mg/kg |

| 4g | Active at 100 mg/kg |

| 4l | Active at 100 mg/kg |

Data represents the minimum dose at which anti-seizure effects were observed in the MES test, as described by Fesharaki et al., 2018. nih.gov

Polymorphism and Solid State Characteristics of N Phenylbenzamide Structures

Discovery and Characterization of Polymorphic Forms

The N-phenylbenzamide moiety has been identified as a potential "polymorphophore," a molecular fragment that encourages the formation of multiple crystalline forms. acs.orgfigshare.com Research into a series of N-phenylbenzamide-based compounds has led to the synthesis and discovery of several pairs of polymorphs. acs.org

For instance, two distinct polymorphic forms of N-(3-hydroxyphenyl)-3-methoxybenzamide have been identified and characterized using single-crystal X-ray diffraction. mdpi.com Polymorph I crystallizes in the orthorhombic space group Pna2₁, while Polymorph II is found in the triclinic space group P-1. mdpi.com Similarly, N-[2-(hydroxymethyl)phenyl]benzamide is known to exist in at least two polymorphic forms, which have been structurally characterized. africaresearchconnects.com One of these forms is less stable and undergoes a temperature-induced transition to the more stable form at 85 °C. africaresearchconnects.com

While specific polymorphic forms of N-(4-aminophenyl)-N-phenylbenzamide are not detailed in the reviewed literature, the extensive polymorphic diversity among its structural analogues strongly suggests that this compound is also likely to exhibit polymorphism. acs.orgresearchgate.net The synthesis of related compounds, such as 4-Amino-N-phenylbenzamide, has been documented, providing a basis for further crystallographic studies. nih.govnih.gov

Below is a table summarizing the crystallographic data for polymorphs of a related N-phenylbenzamide derivative, N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com

| Property | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| Z' (Molecules in Asymmetric Unit) | 1 | 2 |

Table 1: Crystallographic data for the two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide.

Factors Influencing Polymorph Formation and Stability

The formation and relative stability of different polymorphs are governed by a delicate balance of intermolecular interactions and the conformational flexibility of the molecule within the crystal lattice. acs.orgresearchgate.net For N-phenylbenzamide structures, several key factors are at play:

Hydrogen Bonding : N-phenylbenzamide derivatives are capable of forming intermolecular N–H···O hydrogen bonds. acs.orgresearchgate.net However, forming this type of bond can require a conformational change that the molecule may resist. acs.org In structures like N-(3-hydroxyphenyl)-3-methoxybenzamide, hydrogen bonding networks can have different dimensionalities; one polymorph forms a three-dimensional network while the other forms layers. mdpi.com

Weak Intermolecular Interactions : When strong hydrogen bonds are not the dominant organizing force, weaker interactions such as C–H···O, C–H···π, and π–π stacking interactions play a significant role in directing the crystal packing. acs.orgfigshare.com The varied nature of these weak forces is a primary contributor to the observation of polymorphism in this class of compounds. acs.orgresearchgate.net

Electrostatic Potential : The distribution of electrostatic potential across the N-phenylbenzamide group, with alternating regions of positive and negative charge, can influence the nature of π–π stacking interactions, further contributing to the potential for multiple packing arrangements. figshare.com

Dispersive Interactions : Studies on N-[2-(hydroxymethyl)phenyl]benzamide have shown that the difference between its polymorphs lies in how dispersive interactions from π-orbital overlap are organized. africaresearchconnects.com In the more stable polymorph, these interactions are cohesively integrated with hydrogen bonds, while in the less stable form, they are fragmented, leading to less efficient packing. africaresearchconnects.comfigshare.com

Spectroscopic and Diffraction Techniques for Polymorph Discrimination

Distinguishing between different polymorphic forms of a compound requires analytical techniques that are sensitive to the solid-state structure of the material.

Powder X-ray Diffraction (PXRD) : This is one of the most powerful and commonly used techniques for identifying and discriminating between polymorphs. researchgate.netwikipedia.org Since each crystalline form has a unique crystal lattice, it will produce a characteristic diffraction pattern. libretexts.orgyoutube.com PXRD provides a "fingerprint" of the crystalline solid, allowing for phase identification and the detection of polymorphic impurities. researchgate.netwikipedia.org The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). libretexts.orgyoutube.com Variable temperature PXRD can also be used to study phase transitions between polymorphs. africaresearchconnects.com

Single-Crystal X-ray Diffraction : While PXRD is excellent for routine identification, single-crystal X-ray diffraction provides the definitive structure of a polymorph, including precise bond lengths, bond angles, and details of the molecular packing and intermolecular interactions. mdpi.com

Spectroscopic Methods : Techniques like Fourier Transform Infrared (FT-IR) spectroscopy can also be used to differentiate polymorphs. nih.gov Differences in the crystalline environment and intermolecular interactions (especially hydrogen bonding) between polymorphs will result in shifts in the vibrational frequencies of specific functional groups, which can be observed in their IR spectra. nih.gov

The table below outlines the primary techniques used for polymorph discrimination.

| Technique | Principle | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice of a powdered sample. libretexts.org | Characteristic diffraction pattern (fingerprint), phase identification, lattice parameters, crystallinity. wikipedia.org |

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal. | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions, absolute crystal structure. mdpi.com |

| FT-IR Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Information on functional groups and shifts in vibrational frequencies due to different intermolecular interactions in polymorphs. nih.gov |

Table 2: Key techniques for the discrimination of polymorphs.

Implications of Polymorphism for Material Science

The existence of polymorphism in N-phenylbenzamide derivatives has significant implications for material science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

Solubility and Dissolution Rate : These properties are critical in fields like pharmaceuticals and pigment manufacturing.

Melting Point and Stability : Different crystal packing efficiencies result in different lattice energies, leading to variations in melting points and thermodynamic stability. mdpi.com One polymorph is typically more stable than the others under a given set of conditions.

Mechanical Properties : Hardness, tabletability, and flowability can all be affected by the crystal habit and packing of different polymorphs.

Optical and Electronic Properties : For materials intended for use in nonlinear optics or other electronic applications, the crystal symmetry and molecular arrangement are paramount. The synthesis of N,N-diphenylbenzamide derivatives for nonlinear optical applications highlights the importance of controlling the crystal structure. researchgate.net